1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves intricate organic chemistry. Various methods can be employed, such as cyclization reactions, condensations, and functional group transformations. Researchers have explored diverse synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic protocols are documented in the literature .
Molecular Structure Analysis
The molecular structure of Compound X is crucial for understanding its properties and interactions. X-ray crystallography or NMR spectroscopy can elucidate the precise arrangement of atoms, bond lengths, and angles. Crystallographic studies provide insights into the spatial orientation of substituents and the overall conformation of the molecule .
Properties
IUPAC Name |
1-[1-(2-phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-17(21)19-11-9-16-15(12-19)18-13-20(16)10-8-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUUCTVMYFEHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)N=CN2CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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